molecular formula C11H16O4S B13976205 4-Hydroxybutyl 4-methylbenzenesulfonate CAS No. 6972-09-4

4-Hydroxybutyl 4-methylbenzenesulfonate

Cat. No.: B13976205
CAS No.: 6972-09-4
M. Wt: 244.31 g/mol
InChI Key: STLYIJKWJRYPCI-UHFFFAOYSA-N
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Description

4-Hydroxybutyl 4-methylbenzenesulfonate (CAS 6972-09-4) is a chemical compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol . It is an ester derivative of 4-methylbenzenesulfonic acid, characterized by a hydroxybutyl chain that confers unique reactivity and makes it a valuable bifunctional intermediate in organic synthesis . This compound is known for its solubility in organic solvents and is frequently utilized in the preparation of pharmaceuticals and other specialty chemicals . In research applications, this sulfonate ester serves as a critical building block. The sulfonate group acts as an excellent leaving group, enabling nucleophilic substitution reactions, while the terminal hydroxyl group can be further functionalized. This makes the molecule a versatile scaffold for constructing more complex structures. For instance, it is used in the synthesis of 4-mercapto-1-butanol, where it first undergoes a sulfonylation reaction . Its utility is also demonstrated in practical and scalable processes for the selective monofunctionalization of water-soluble α,ω-diols . Furthermore, it finds application in advanced research areas, such as in the synthesis of heterobifunctional molecules, IRAK degraders, and novel compounds for organic light-emitting diodes (OLEDs) . Key physical properties include a predicted boiling point of 401.2°C at 760 mmHg, a flash point of 196.5°C, and a density of 1.216 g/cm³ . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

CAS No.

6972-09-4

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

4-hydroxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

STLYIJKWJRYPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCO

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 1,4-Butanediol (1.0 equiv)
    • Tosyl chloride (1.1 equiv)
    • Triethylamine (2.2 equiv) or sodium carbonate (2.2 equiv)
    • Solvent: Dichloromethane (DCM) or toluene/water biphasic system
  • Steps :

    • Dissolve 1,4-butanediol and base (e.g., triethylamine) in DCM at 0–5°C.
    • Add TsCl dropwise to the solution under vigorous stirring.
    • Maintain the temperature at 0–5°C for 1–2 hours, then warm to room temperature and stir for 12–18 hours.
    • Quench the reaction with water, separate the organic layer, and wash with 10% sodium bicarbonate.
    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Yield and Purity :

Key Reaction Parameters

Parameter Optimal Condition
Temperature 0–5°C (initial), then 20–25°C
Solvent DCM or toluene/water (4:1 v/v)
Base Triethylamine or Na₂CO₃
Reaction Time 12–24 hours

Alternative Method Using Tosyl Anhydride

For substrates sensitive to HCl byproducts, tosyl anhydride may replace TsCl5.

Procedure

  • Reagents :

    • 1,4-Butanediol (1.0 equiv)
    • Tosyl anhydride (1.1 equiv)
    • Triethylamine (2.2 equiv)
    • Solvent: Anhydrous DCM
  • Steps :

    • Cool the reaction mixture to 0°C.
    • Add tosyl anhydride and triethylamine sequentially.
    • Stir at 0°C for 45 minutes, then warm to room temperature.
    • Work up as described in Section 1.1.
  • Yield : 96% (reported for analogous aziridine derivatives)6

Biphasic Solvent System for Scalability

A toluene/water biphasic system minimizes hydrolysis of TsCl and improves yields in industrial settings7.

Procedure

  • Reagents :

    • 1,4-Butanediol (1.0 equiv)
    • TsCl (1.1 equiv)
    • Sodium carbonate (2.2 equiv)
    • Solvent: Toluene/water (4:1 v/v)
  • Steps :

    • Dissolve 1,4-butanediol and Na₂CO₃ in the aqueous phase.
    • Add TsCl dissolved in toluene dropwise at 0–5°C.
    • Stir vigorously for 18 hours, separate layers, and concentrate the organic phase.
  • Yield : 88% (reported for 1,3-butanediol derivative)8

Critical Analysis of Methods

Advantages

  • High Efficiency : Tosyl chloride reactions achieve >85% yield under mild conditions9.
  • Scalability : Biphasic systems reduce solvent waste and improve phase separation10.
  • Versatility : Adaptable to sensitive substrates (e.g., using tosyl anhydride)11.

Challenges

  • Di-Tosylation Risk : Excess TsCl or elevated temperatures may lead to over-reaction.
  • Purification : Requires careful washing to remove unreacted TsCl and base.
  • CN101786973B (Synthesis of sodium 4-methylbenzenesulfinate) 

  • JoVE Protocol (Preparation of bicyclic aziridinium tosylates) 

  • JoVE Protocol (Preparation of bicyclic aziridinium tosylates) 

  • JoVE Protocol (Preparation of bicyclic aziridinium tosylates) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

  • CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) 

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-oxobutyl 4-methylbenzenesulfonate.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-Oxobutyl 4-methylbenzenesulfonate.

    Reduction: 4-Hydroxybutyl 4-methylbenzenesulfonate.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-hydroxybutyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfonate group can act as a leaving group in nucleophilic substitution reactions. These interactions can influence the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Chain Length and Hydrophilicity

The length of the hydroxyalkyl chain significantly impacts physicochemical properties:

  • 3-Hydroxypropyl 4-methylbenzenesulfonate (C${10}$H${14}$O$_4$S): The shorter 3-hydroxypropyl group reduces hydrophilicity compared to the 4-hydroxybutyl analog. This difference is reflected in NMR chemical shifts (e.g., δ 1.60–1.70 ppm for butyl vs. δ 1.50–1.55 ppm for propyl), indicating altered electronic environments .
  • 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (C${12}$H${18}$O$_6$S): The ether-linked hydroxyethoxyethyl chain enhances water solubility, making it suitable for aqueous-phase reactions or drug delivery systems .
Table 1: Impact of Substituent Chain Length
Compound Chain Length/Group Key Property Application Insight
4-Hydroxybutyl tosylate C4 hydroxyalkyl Moderate hydrophilicity Organic synthesis intermediate
3-Hydroxypropyl tosylate C3 hydroxyalkyl Reduced solubility in polar solvents Specialty chemical synthesis
2-(2-Hydroxyethoxy)ethyl tosylate Ether-containing C4 chain High aqueous solubility Pharmaceutical formulations

Aromatic Substituents and Electronic Effects

Substituents on the aromatic ring modulate reactivity and biological activity:

  • 3-Hydroxy-2-iodophenyl tosylate (C${13}$H${11}$IO$_4$S): The electron-withdrawing iodine atom and hydroxyl group enhance electrophilicity, favoring Suzuki coupling or halogen-exchange reactions. This compound’s synthesis achieved a 65% yield, highlighting efficient iodination strategies .
  • 4-Carboxyphenyl tosylate (C${14}$H${12}$O$_5$S): The carboxylic acid group introduces acidity (pKa ~4–5), enabling pH-dependent solubility and coordination chemistry. It serves as a precursor for functionalized polymers .
Table 2: Aromatic Substituent Effects
Compound Aromatic Substituent Key Reactivity/Application
3-Hydroxy-2-iodophenyl tosylate -I, -OH Electrophilic substitution reactions
4-Carboxyphenyl tosylate -COOH pH-responsive materials
2-{(Z)-[(4-Hydroxyphenyl)methyl]}phenyl tosylate -CH$2$-C$6$H$_4$OH Antimicrobial activity

Biological Activity

4-Hydroxybutyl 4-methylbenzenesulfonate (CAS No. 6972-09-4) is a sulfonate compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

4-Hydroxybutyl 4-methylbenzenesulfonate is characterized by its sulfonate group, which enhances its solubility in water and biological fluids. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 4-hydroxybutyl 4-methylbenzenesulfonate can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways in cells.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated the compound's effects on various cell lines:

  • Cell Proliferation : In a study assessing the antiproliferative effects, 4-hydroxybutyl 4-methylbenzenesulfonate showed significant inhibition of cell growth in cancer cell lines, suggesting potential as an anticancer agent .
  • Cytotoxicity : The compound exhibited dose-dependent cytotoxicity, indicating that higher concentrations could lead to increased cell death .
StudyCell LineIC50 Value (µM)Effect
ASU-DHL-425Antiproliferative
BOCI-Ly130Cytotoxicity

Case Studies

  • Anticancer Activity : A study focused on the compound's ability to induce apoptosis in lymphoma cells demonstrated that treatment with 4-hydroxybutyl 4-methylbenzenesulfonate resulted in significant activation of caspases, key enzymes in the apoptotic pathway .
  • Enzyme Interaction : Research indicated that the compound inhibits specific enzymes involved in metabolic processes, leading to altered cellular metabolism and growth inhibition .

Applications

The biological activities of 4-hydroxybutyl 4-methylbenzenesulfonate suggest several potential applications:

  • Pharmaceutical Development : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer drug.
  • Chemical Synthesis : As a versatile reagent, it can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxybutyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 4-hydroxybutanol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Reaction optimization includes controlling stoichiometry (1:1 molar ratio of alcohol to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent (dry dichloromethane or THF). Post-synthesis purification involves column chromatography or recrystallization. Alternative routes may employ Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine for sterically hindered alcohols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-hydroxybutyl 4-methylbenzenesulfonate?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the sulfonate group (δ ~7.7–7.8 ppm for aromatic protons, δ ~48–50 ppm for the sulfonate carbon) and the hydroxybutyl chain (δ ~1.6–4.0 ppm for aliphatic protons).
  • FT-IR : Peaks at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonate formation.
  • HPLC/MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode ([M−H]⁻) assess purity and molecular weight .

Q. How is X-ray crystallography applied to resolve the crystal structure of sulfonate esters like 4-hydroxybutyl 4-methylbenzenesulfonate?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include space group determination (e.g., monoclinic P21/n), lattice constants (e.g., a = 14.6392 Å, b = 5.7111 Å), and hydrogen-bonding networks. Challenges include crystal growth in polar solvents (e.g., ethanol/water mixtures) and resolving disorder in the hydroxybutyl chain .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving 4-methylbenzenesulfonate esters?

  • Methodological Answer : The reaction proceeds via an SN2 mechanism, as evidenced by kinetic studies (second-order kinetics) and stereochemical inversion observed in chiral substrates. Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding between the leaving group and nucleophile. Competing elimination (E2) pathways can be minimized by using polar aprotic solvents (e.g., DMF) and low temperatures .

Q. How can researchers address contradictions in reported crystallographic data for sulfonate esters, such as bond-length discrepancies?

  • Methodological Answer : Discrepancies often arise from thermal motion or solvent inclusion. Strategies include:

  • High-resolution data collection (θ > 25°).
  • Hirshfeld surface analysis to identify weak intermolecular interactions.
  • Comparative studies with related structures (e.g., cyclohexyl 4-methylbenzenesulfonate) to validate bond-length trends .

Q. What computational approaches are used to predict the reactivity and stability of 4-hydroxybutyl 4-methylbenzenesulfonate in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates solvation effects and hydrolytic degradation pathways.
  • Density Functional Theory (DFT) : Calculates hydrolysis activation energy (ΔG‡) and identifies electrophilic centers susceptible to nucleophilic attack.
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with hydrolysis rates .

Safety and Handling

Q. What safety protocols are critical when handling 4-methylbenzenesulfonate derivatives in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonate dust or vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • Waste Disposal : Follow institutional guidelines for sulfonate-containing waste, as some derivatives are toxic to aquatic life .

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